molecular formula C13H12N2O2S B5699861 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide

2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5699861
M. Wt: 260.31 g/mol
InChI Key: WNHVMJXGJPAPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide, also known as MTB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has also been shown to activate the AMPK pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against oxidative stress. 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its potential use in various research applications, including cancer research, inflammation research, and neurodegenerative disease research. Another advantage is its relatively low toxicity compared to other compounds used in research. However, one limitation is the limited availability of 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide, which may affect the reproducibility of experiments.

Future Directions

Future research on 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide could focus on its potential use in combination therapy with other compounds for cancer treatment. Additionally, further studies could investigate the effects of 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide on other signaling pathways and its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Moreover, research could focus on the development of more efficient and cost-effective synthesis methods for 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide.
Conclusion:
In conclusion, 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide is a promising compound that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide could lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide can be synthesized using various methods, including the reaction of 2-methylbenzenecarboximidamide and 2-thiophenecarbonyl chloride in the presence of a base. Another method involves the reaction of 2-methylbenzenecarboximidamide with 2-thiophenecarboxylic acid in the presence of a coupling agent. The yield and purity of the compound depend on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been used in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

[(Z)-[amino-(2-methylphenyl)methylidene]amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-5-2-3-6-10(9)12(14)15-17-13(16)11-7-4-8-18-11/h2-8H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHVMJXGJPAPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NOC(=O)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N/OC(=O)C2=CC=CS2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide

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